molecular formula C12H21N3O3S B2514144 tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate CAS No. 1217768-37-0

tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate

Cat. No.: B2514144
CAS No.: 1217768-37-0
M. Wt: 287.38
InChI Key: SVMJHKOSYDLJDF-QMMMGPOBSA-N
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Description

tert-Butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate is a complex organic compound featuring a tert-butyl group, a sulfanyl-substituted oxadiazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, introduction of the sulfanyl group, and subsequent attachment of the tert-butyl carbamate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the carbamate moiety can lead to various substituted derivatives.

Scientific Research Applications

tert-Butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate involves interactions with specific molecular targets and pathways. The sulfanyl group and oxadiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates and oxadiazole derivatives, such as:

Uniqueness

tert-Butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate is unique due to the presence of both a sulfanyl-substituted oxadiazole ring and a tert-butyl carbamate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[(1S)-3-methyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-7(2)6-8(9-14-15-11(19)17-9)13-10(16)18-12(3,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,15,19)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMJHKOSYDLJDF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NNC(=S)O1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=NNC(=S)O1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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